molecular formula C16H13N B14750043 2-Methyl-3-phenylquinoline CAS No. 1721-91-1

2-Methyl-3-phenylquinoline

Cat. No.: B14750043
CAS No.: 1721-91-1
M. Wt: 219.28 g/mol
InChI Key: LBDODDLWQDVLIH-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline core with a methyl group at the second position and a phenyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylquinoline can be achieved through various classical and modern synthetic methods. Some of the well-known classical methods include the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach syntheses . These methods often involve the use of aniline derivatives and carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs greener and more sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the yield but also reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the electron density at different positions of the quinoline ring .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress

Properties

CAS No.

1721-91-1

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

2-methyl-3-phenylquinoline

InChI

InChI=1S/C16H13N/c1-12-15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)17-12/h2-11H,1H3

InChI Key

LBDODDLWQDVLIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3

Origin of Product

United States

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